Des[2-(2-thienylmethyl)] Eprosartan
Overview
Description
Des[2-(2-thienylmethyl)] Eprosartan is a chemical compound with the molecular formula C18H20N2O4 and a molecular weight of 328.36 g/mol . It is also known as Dealkyl eprosartan . This compound is an impurity standard of Eprosartan .
Synthesis Analysis
The synthesis of Eprosartan involves several stages . The process begins with treating 2-n-butyl-4-formylimidazole with a N-protecting group in the presence of a base to get an N-protected compound. This compound is then reacted with 2-(2-thienylmethyl) propanedioic acid monoethyl ester to get another compound. This compound is further reacted with methyl-4-(bromomethyl) benzoate to get another compound. Finally, simultaneous hydrolysis of ester groups and removal of N-protecting group is accomplished using caustic soda solution, yielding Eprosartan .Molecular Structure Analysis
The molecular structure of Des[2-(2-thienylmethyl)] Eprosartan is represented by the formula C18H20N2O4 . The molecular weight of this compound is 328.36 g/mol .Chemical Reactions Analysis
Eprosartan is an angiotensin II receptor antagonist used to treat hypertension . It performs two actions on the renin-angiotensin system. By preventing the binding of angiotensin II to AT1, vascular smooth muscle relaxes and vasodilation occurs. By inhibiting norepinephrine production, blood pressure is further reduced .Physical And Chemical Properties Analysis
Des[2-(2-thienylmethyl)] Eprosartan has a molecular formula of C18H20N2O4 and a molecular weight of 328.36 g/mol .Scientific Research Applications
Antihypertensive Efficacy and Mechanisms
Eprosartan is recognized for its potent antihypertensive effects through selective antagonism of the angiotensin II subtype 1 receptor. Its efficacy in lowering blood pressure has been validated across several studies, demonstrating significant reductions in systolic and diastolic blood pressure compared to placebo and equivalence or superiority to other antihypertensives like enalapril (Plosker & Foster, 2000; Plosker, 2009).
Hepatic Uptake and Biliary Excretion
A study involving rats and humans clarified the hepatic uptake and biliary excretion mechanism of Eprosartan, implicating the roles of organic anion-transporting polypeptides (OATP) and Multidrug resistance-associated protein 2 (Mrp2) in these processes (Sun et al., 2014).
Cardioprotective Effects
Research in stroke-prone rats demonstrated Eprosartan's ability to provide significant end-organ protection, reduce cardiac hypertrophy, and prevent early mortality, suggesting its therapeutic potential beyond blood pressure management (Barone et al., 2001).
Improvement of Oral Bioavailability
A study on pharmaceutical cocrystals of Eprosartan Mesylate highlighted an innovative approach to enhance its solubility and, consequently, its bioavailability. This could potentially improve the therapeutic efficacy of Eprosartan in clinical settings (Bhandaru et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxyethenyl]imidazol-1-yl]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-3-4-16-19-11-15(9-10-17(21)22)20(16)12-13-5-7-14(8-6-13)18(23)24/h5-11H,2-4,12H2,1H3,(H,21,22)(H,23,24)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNWHLCGXMWJI-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565992 | |
Record name | 4-({2-Butyl-5-[(E)-2-carboxyethenyl]-1H-imidazol-1-yl}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Des[2-(2-thienylmethyl)] Eprosartan | |
CAS RN |
148674-34-4 | |
Record name | (E)-4-((2-Butyl-5-(2-carboxyvinyl)-1H-imidazol-1-yl)methyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148674344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-({2-Butyl-5-[(E)-2-carboxyethenyl]-1H-imidazol-1-yl}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-4-((2-BUTYL-5-(2-CARBOXYVINYL)-1H-IMIDAZOL-1-YL)METHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAN2IOY1GE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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